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Cat. No.: B3323188 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Luxeptinib (formerly CG-806) is a potent, orally active, non-covalent inhibitor of Bruton's

tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] As a dual inhibitor, it

targets key signaling pathways implicated in the proliferation and survival of various B-cell

malignancies and acute myeloid leukemia (AML).[1][4][5] Luxeptinib exhibits a broad kinase

inhibition profile, targeting clusters of related kinases while sparing others known to be

associated with clinical toxicities.[3][4][5] This application note provides a protocol for high-

throughput screening (HTS) of kinase activity to identify and characterize inhibitors like

Luxeptinib.

Luxeptinib's mechanism involves reversible binding to the ATP-binding pocket of its target

kinases, proving effective against both wild-type and clinically relevant mutant forms, such as

the C481S mutation in BTK and internal tandem duplication (ITD) in FLT3.[1][4] Its ability to

inhibit multiple nodes in oncogenic signaling pathways, including the B-cell receptor (BCR) and

FLT3 signaling pathways, makes it a promising therapeutic candidate.[1][6] High-throughput

screening assays are essential for discovering such multi-kinase inhibitors and understanding

their selectivity and potency.[7][8]
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This protocol describes a generic, luminescence-based high-throughput kinase assay that

quantifies the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase

Assay (Promega) is a suitable example of such a system. The assay is performed in two steps.

First, the kinase reaction is allowed to proceed, during which the kinase transfers phosphate

from ATP to a substrate, generating ADP. In the second step, the remaining ATP is depleted,

and the newly formed ADP is converted back to ATP. This newly synthesized ATP is then used

by a luciferase to generate a luminescent signal that is directly proportional to the kinase

activity. The inhibition of kinase activity by a compound like Luxeptinib results in a decrease in

ADP formation and, consequently, a lower luminescent signal.[9] This method is robust, highly

sensitive, and amenable to HTS formats.[10]

Materials and Reagents
Reagent Supplier Catalog No.

Luxeptinib MedChemExpress HY-111551

Recombinant Kinase (e.g.,

BTK, FLT3)
Varies Varies

Kinase Substrate (e.g.,

Poly(Glu,Tyr) 4:1)
Varies Varies

ATP Sigma-Aldrich A7699

ADP-Glo™ Kinase Assay Kit Promega V9101

White, opaque 384-well assay

plates
Corning 3572

DMSO, anhydrous Sigma-Aldrich 276855

Multichannel pipettes Varies Varies

Plate reader with

luminescence detection
Varies Varies

Experimental Protocols
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Luxeptinib Stock Solution: Prepare a 10 mM stock solution of Luxeptinib in anhydrous

DMSO.

Kinase Buffer: Prepare the kinase reaction buffer as recommended by the kinase

manufacturer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM

EGTA, and 0.01% Brij-35.

ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the

final desired concentration. The optimal ATP concentration should be at or near the Km value

for the specific kinase being tested.

Kinase Solution: Dilute the recombinant kinase enzyme in kinase buffer to a concentration

that will produce a linear reaction rate for the duration of the assay.

Substrate Solution: Prepare the kinase substrate in the kinase buffer at a concentration twice

the final desired concentration.

High-Throughput Screening Protocol
Compound Plating:

Create a serial dilution of the Luxeptinib stock solution in DMSO.

Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g.,

50 nL) of the diluted Luxeptinib and control compounds (positive and negative controls)

to the wells of a 384-well assay plate.

Kinase Reaction:

Add 5 µL of the diluted kinase solution to each well containing the test compounds and

controls.

Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to

the kinase.

Initiate the kinase reaction by adding 5 µL of a 2X ATP/substrate solution to each well.
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Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

The optimal time should be determined in preliminary experiments to ensure the reaction

is in the linear range.

ADP Detection:

Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and

deplete the remaining ATP.

Add 10 µL of Kinase Detection Reagent to each well.

Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and

generate a luminescent signal.

Data Acquisition:

Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
Data Normalization:

The raw luminescence data is normalized using the following controls:

High Control (0% Inhibition): Kinase reaction with DMSO (no inhibitor).

Low Control (100% Inhibition): Kinase reaction without enzyme or with a potent, broad-

spectrum kinase inhibitor.

Percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound -

Signal_Low) / (Signal_High - Signal_Low))

IC₅₀ Determination:

Plot the percent inhibition against the logarithm of the Luxeptinib concentration.
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Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value,

which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

Quantitative Data Summary
The following tables summarize the known kinase targets of Luxeptinib and their reported

inhibitory concentrations.

Table 1: Inhibitory Activity of Luxeptinib Against Key Kinase Targets

Kinase Target IC₅₀ (nM) Assay Type Reference

FLT3 (Wild-Type) <1 Enzymatic [4]

FLT3-ITD <1 Enzymatic [4]

BTK (Wild-Type) <1 Enzymatic [1]

BTK-C481S <1 Enzymatic [1]

SYK 59 Enzymatic [6]

LYN <1 Enzymatic [1]

SRC <1 Enzymatic [1]

LCK <1 Enzymatic [1]

ITK <1 Enzymatic [1]

BLK <1 Enzymatic [1]

Table 2: Cellular Activity of Luxeptinib

Cell Line Cell Type IC₅₀ (nM) Reference

MEC-1 CLL 32 [2]

MV4-11 AML (FLT3-ITD) <5 [11]
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Caption: B-Cell Receptor signaling pathway with Luxeptinib inhibition of BTK.
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Caption: High-throughput screening workflow for kinase inhibitor profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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